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Compound of Interest

Compound Name: 6-Fluoro-4-methoxy-1H-indazole

CAS No.: 885522-57-6

Cat. No.: B1343693 Get Quote

The utility of 6-fluoro-4-methoxy-1H-indazole lies in its ability to balance lipophilicity with

aqueous solubility while providing specific vectors for protein-ligand interaction.

Table 1: Core Physicochemical Properties
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Property Value / Range
Significance in Drug
Design

Molecular Formula C₈H₇FN₂O
Compact scaffold for fragment-

based design.

Molecular Weight 166.15 g/mol

Low MW allows for extensive

decoration (Rule of 5

compliant).

Calculated LogP (cLogP) ~2.35

Optimal lipophilicity for

membrane permeability

without aggregation risks.

pKa (N1-H) ~13.5 (Predicted)

Weakly acidic; typically

deprotonated only by strong

bases (e.g., NaH, Cs₂CO₃).

pKa (N2) ~1.2 (Predicted)

Weakly basic; protonation

occurs only under strongly

acidic conditions.

H-Bond Donors/Acceptors 1 (NH) / 3 (N, F, OMe)

C4-OMe provides a critical H-

bond acceptor vector often

exploited in kinase hinge

binding.

Tautomeric Preference 1H-Indazole > 2H-Indazole

The 1H-tautomer is

thermodynamically favored

(~3-5 kcal/mol) in solution.

Electronic Architecture: The C4-methoxy group exerts a mesomeric donating effect (+M),

increasing electron density at C3 and C7a, potentially enhancing reactivity toward electrophiles

at C3. Conversely, the C6-fluorine atom exerts a strong inductive withdrawing effect (-I), which

lowers the pKa of the N1 proton relative to the non-fluorinated parent, subtly influencing

alkylation kinetics.

Section 2: Synthetic Architecture
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The synthesis of 6-fluoro-4-methoxy-1H-indazole requires a strategy that installs the

substituents prior to ring closure to avoid regioselectivity issues later. The most robust route

utilizes the Bartoli Indole Synthesis variation or the Diazotization-Cyclization of a 2-

methylaniline precursor.

Primary Synthetic Route: Diazotization-Cyclization
This route is preferred for scale-up due to the availability of precursors and safety profile

compared to azide-based methods.

Precursor: 4-Fluoro-2-methoxy-6-methylaniline.
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Figure 1: Step-wise synthesis via the modified Jacobson indazole synthesis pathway.

Mechanistic Insight: The reaction proceeds via the formation of an N-nitrosoacetamide

intermediate. Upon heating, this species rearranges to a diazonium carboxylate, which

undergoes an intramolecular cyclization with the pendant methyl group (acting as a nucleophile

after tautomerization) to close the pyrazole ring.

Section 3: Reactivity & Regioselective
Functionalization
A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. For 6-fluoro-4-
methoxy-1H-indazole, the steric bulk of the C7-proton (adjacent to N1) is minimal, but

electronic factors dominate.

N-Alkylation Regioselectivity
Thermodynamic Control (N1-Alkylation):
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Conditions: NaH (strong base), THF/DMF, High Temp.

Mechanism: The indazolyl anion is formed. The N1 position is more nucleophilic in the

dissociated anion, and the N1-alkylated product is thermodynamically more stable

(aromaticity retention in the benzene ring).

Outcome: >90% N1-selectivity.

Kinetic/Chelation Control (N2-Alkylation):

Conditions: Mild base (Cs₂CO₃), coordinating solvents, or specific electrophiles (e.g., α-

halo esters).

Mechanism: Transient coordination of the metal cation between N2 and the electrophile

can direct substitution to N2.

Outcome: Mixtures of N1/N2, often requiring chromatographic separation.

C3-Functionalization
The C3 position is electronically activated by the C4-methoxy group, making it highly

susceptible to electrophilic aromatic substitution (SEAr).

Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS affords the 3-iodo or 3-bromo

derivatives in high yield. These are pivotal intermediates for Suzuki-Miyaura or Buchwald-

Hartwig couplings.
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Figure 2: Reactivity landscape highlighting regioselective pathways for diversification.

Section 4: Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-6-fluoro-4-methoxy-1H-indazole Target: Generation of a

versatile cross-coupling intermediate.

Preparation: Charge a reaction vessel with 6-fluoro-4-methoxy-1H-indazole (1.0 eq) and

anhydrous DMF (0.5 M concentration).

Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) followed by portion-wise addition

of iodine (I₂, 1.1 eq) at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

TLC/LCMS (disappearance of starting material, m/z 167 → 293).

Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to

reduce excess iodine.

Isolation: Filter the resulting precipitate. Wash the cake with water and hexanes.
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Purification: If necessary, recrystallize from ethanol/water.

Yield Expectation: 85-95%.

Note: The basic conditions promote iodination at C3 via the anion.

Protocol 2: Regioselective N1-Alkylation

Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool

to 0°C. Add NaH (60% dispersion, 1.2 eq) cautiously. Stir for 30 min until H₂ evolution

ceases.

Alkylation: Add the alkyl halide (1.1 eq) dropwise.

Completion: Warm to 60°C for 2 hours.

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

Validation: Use 2D NMR (NOESY) to confirm N1 regiochemistry (NOE observed between N-

alkyl protons and C7-H).

Section 5: Medicinal Chemistry Applications[3]
1. Kinase Inhibition (Hinge Binding): The indazole core mimics the adenine ring of ATP. The N1-

H and N2 serve as donor/acceptor pairs for the kinase hinge region. The 4-methoxy group is

particularly strategic; it can project into the ribose binding pocket or solvent front, improving

solubility and selectivity profiles compared to the unsubstituted analog.

2. Metabolic Stability: The 6-fluoro substituent blocks a primary site of metabolic oxidation (para

to the nitrogen), significantly extending the half-life (t½) of the molecule in microsomal stability

assays. This is a classic "metabolic block" strategy.

3. Case Study Relevance: While specific clinical candidates utilizing this exact substitution

pattern are proprietary, the structural motif is homologous to the indazole core found in

Pazopanib (VEGFR inhibitor) and Axitinib. The 6-F, 4-OMe variation is frequently employed in

"scaffold hopping" exercises to circumvent patent space around 4,6-disubstituted indoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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